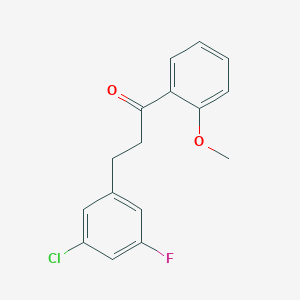

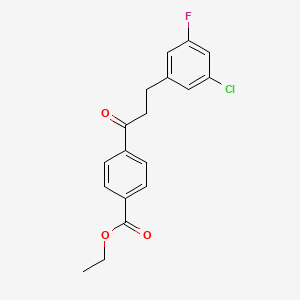

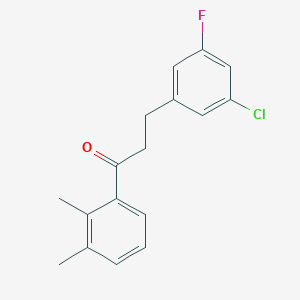

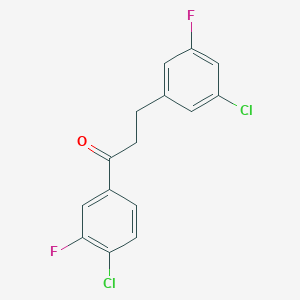

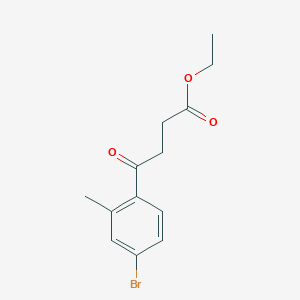

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. The bromo and methyl groups on the phenyl ring and the ethyl ester group suggest that this compound might be used in organic synthesis .

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a phenyl ring (a hexagonal ring of carbon atoms) with a bromo and methyl substituents, and an ester functional group attached to the phenyl ring .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and alcohol. The bromine atom on the phenyl ring makes it a good leaving group, which could be replaced by other nucleophiles in a substitution reaction .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility would depend on the molecular structure. Esters generally have lower boiling points than carboxylic acids of similar molecular weight, and they are often liquids at room temperature .Aplicaciones Científicas De Investigación

Anti-HIV Activities

Ethyl 2-alkyl-4-aryl-3-oxobutyrates, a class of compounds to which Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate belongs, have been utilized in the synthesis of potent anti-HIV agents. Specifically, they were synthesized from arylacetonitriles and 2-bromo esters, and further processed into 5-alkyl-6-(arylmethyl)uracils. These uracils showed high potency against HIV-1, indicating the compound's potential in antiviral medication development (Danel et al., 1996).

Anticancer Agent Synthesis

The compound has been instrumental in synthesizing derivatives with potential anticancer activities. For instance, it was used in the synthesis of 1-[4-nitrophenyl]-5-[4-substituted sulphonamidophenylhydrazono]-2-pyrazolin-4-ones and 3,5-dimethyl-4-[4-substituted sulphonamidophenylazo]-pyrazoles. These compounds, through bromination and cyclization processes, yielded 4-hydroxpyrazoles, showcasing a pathway to developing novel anticancer drugs (Soliman & Shafik, 1975).

Enantioselective Hydrogenation

The compound has also found applications in enantioselective hydrogenation processes. It was used in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, demonstrating a high level of asymmetric induction and showcasing its utility in producing optically active intermediates for pharmaceuticals (Starodubtseva et al., 2004).

Biosynthesis in Wine Aromas

Ethyl 4-oxobutyrate, a related compound, was used in studies to understand the biosynthesis of certain gamma-substituted-gamma-butyrolactones present in film sherries. The compound's reaction with S. fermentati in simulated sherry conditions confirmed pathways for their formation, indicating its role in flavor and aroma development in beverages (Fagan et al., 1981).

Antibacterial and Antimicrobial Activities

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate derivatives have been synthesized and evaluated for their antibacterial and antimicrobial activities. Compounds derived from it showed significant inhibitory effects against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Kucukguzel et al., 1999).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUMKOTZKHZVHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645698 |

Source

|

| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutyrate | |

CAS RN |

898776-92-6 |

Source

|

| Record name | Ethyl 4-(4-bromo-2-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.